molecular formula C11H18N4 B11763589 exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane

exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B11763589
M. Wt: 206.29 g/mol
InChI Key: YSBNHAFIMYJNBR-ZACCUICWSA-N
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Description

exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane: is a complex organic compound that features a triazole ring and a bicyclic octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane typically involves the condensation of 3,5-dimethyl-1,2,4-triazole with a suitable bicyclic precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active site residues, while the bicyclic structure provides steric hindrance that can enhance binding specificity . This dual interaction mechanism allows the compound to modulate the activity of its targets effectively.

Comparison with Similar Compounds

Uniqueness: The uniqueness of exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane lies in its combination of a triazole ring and a bicyclic octane structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

(1R,5S)-3-(3,5-dimethyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C11H18N4/c1-7-13-14-8(2)15(7)11-5-9-3-4-10(6-11)12-9/h9-12H,3-6H2,1-2H3/t9-,10+,11?

InChI Key

YSBNHAFIMYJNBR-ZACCUICWSA-N

Isomeric SMILES

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3)C

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3)C

Origin of Product

United States

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